2-Amino-6-chloro-3-nitropyridine
Overview
Description
2-Amino-6-chloro-3-nitropyridine is a heterocyclic compound with the molecular formula C5H4ClN3O2. It is characterized by a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 6, and a nitro group at position 3. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Nitropyridines are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
For instance, the nitro group can migrate from one position to another on the aromatic ring via a [1,5] sigmatropic shift .
Biochemical Pathways
It’s worth noting that nitropyridines can influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
It’s known that the compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which could influence its bioavailability.
Result of Action
It’s known that nitropyridines can have various effects at the molecular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 2-Amino-6-chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place and is incompatible with oxidizing agents . These factors could potentially affect the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-chloro-3-nitropyridine can be synthesized through the ammonolysis of 2,6-dichloro-3-nitropyridine. The reaction is typically carried out using an aqueous ammonia solution in methanol at a temperature range of 35°–40°C. After the reaction is complete, the product is obtained by filtration .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 2,6-diamino-3-nitropyridine.
Oxidation Reactions: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Amino-6-chloro-3-nitropyridine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-3-nitropyridine
- 2-Amino-5-chloro-3-nitropyridine
- 2-Amino-3-nitropyridine
Uniqueness
2-Amino-6-chloro-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and nitro group on the pyridine ring makes it particularly useful in various synthetic and research applications .
Properties
IUPAC Name |
6-chloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERABQRUGJIMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181524 | |
Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27048-04-0 | |
Record name | 2-Amino-6-chloro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27048-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-nitropyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-6-chloro-3-nitropyridine a valuable starting material in organic synthesis, particularly for developing streptonigrin analogs?
A1: this compound serves as a crucial precursor in synthesizing complex molecules due to its reactive functional groups. Its structure allows for various chemical transformations, including:
- Nucleophilic aromatic substitution: The chlorine atom can be readily substituted by various nucleophiles, enabling the introduction of diverse substituents on the pyridine ring. []
- Reduction of the nitro group: This transformation provides access to the corresponding amine, which can then be further functionalized through amide bond formation or other reactions. []
- Metalation-cross-coupling reactions: The presence of the amino group facilitates the formation of organometallic intermediates, enabling the formation of new carbon-carbon bonds and the construction of more complex structures. []
Q2: How is this compound used in developing potential (H+/K+)-ATPase inhibitors?
A2: Researchers exploring new inhibitors for (H+/K+)-ATPase, a target for treating gastric acid-related disorders, have utilized this compound as a starting point. [] The compound undergoes a series of reactions, including:
- Cyclization: Reactions leading to the formation of imidazo[4,5-b]pyridine derivatives are possible due to the presence of the amino and nitro groups. []
- Oxidation: Further modifications of the newly formed heterocyclic core can be achieved through oxidation reactions. []
Q3: Has this compound been used to synthesize other biologically active compounds?
A3: Yes, in one study, this compound was used as a starting material in the synthesis of a flupirtine dimer. [] Flupirtine is a non-opioid analgesic, but the synthesized dimer, unfortunately, did not exhibit cytotoxic activity. [] This highlights the importance of exploring diverse synthetic routes and structural modifications when using this compound as a scaffold for developing new bioactive compounds.
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